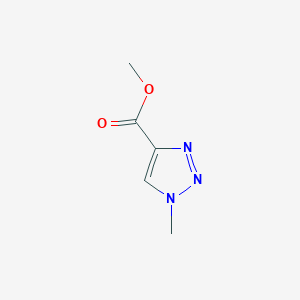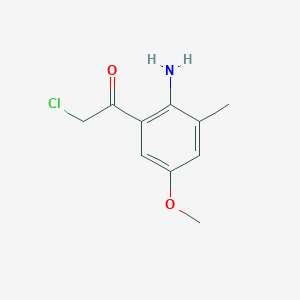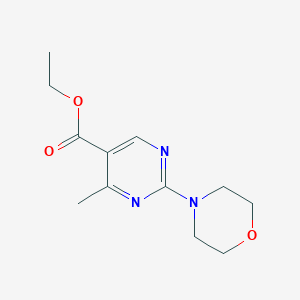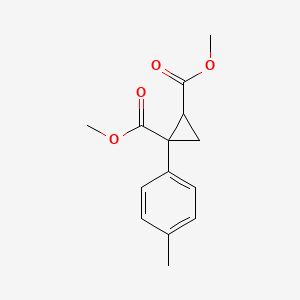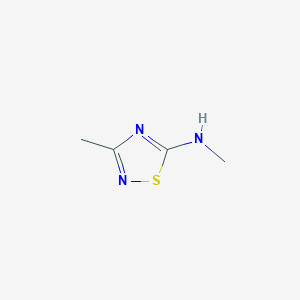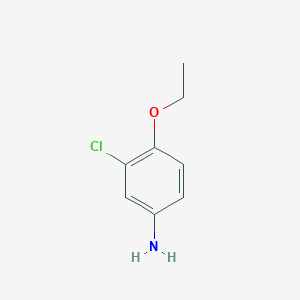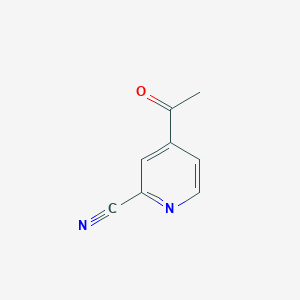
4-Acetyl-2-cyanopyridine
概要
説明
Synthesis Analysis
The synthesis of 2-cyanopyridine derivatives, such as 4-Acetyl-2-cyanopyridine, involves various stages . One process involves the use of methyl (4-pyridyl) ketone with nitric acid and trifluoroacetic anhydride at 20 degrees Celsius . Another method involves a two-step procedure for the preparation of enantiopure pyridines .Molecular Structure Analysis
The molecular structure of 4-Acetyl-2-cyanopyridine is characterized by a pyridine ring with a cyanide group at the 2-position and an acetyl group at the 4-position . The crystal structure of 4-cyanopyridinium hydrogen chloranilate, a related compound, has been determined by X-ray diffraction .Chemical Reactions Analysis
4-Acetyl-2-cyanopyridine can undergo various chemical reactions. For instance, it can participate in catalytic protodeboronation of pinacol boronic esters . It can also react with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex .科学的研究の応用
Antiproliferative Activity
4-Acetyl-2-cyanopyridine derivatives have been studied for their potential antiproliferative effects. These compounds have shown promising activity against liver carcinoma cell lines (HEPG2), suggesting their use as novel anticancer agents. The pyridine core, present in these derivatives, is a common feature in many bioactive compounds with a wide range of biological applications .
Antihypertensive Properties
Substituted cyanopyridines, including those derived from 4-Acetyl-2-cyanopyridine, have been found to exhibit antihypertensive properties. This makes them valuable for the development of new medications aimed at treating high blood pressure .
Anti-inflammatory and Analgesic Effects
These derivatives also display anti-inflammatory and analgesic properties, which could be beneficial in the development of new treatments for pain and inflammation .
Cardiotonic Activity
The cardiotonic activity of cyanopyridine derivatives indicates their potential use in treating heart-related conditions by improving the efficiency of the heart muscle .
Antimicrobial Activity
4-Acetyl-2-cyanopyridine derivatives have been reported to possess antimicrobial activities, which could lead to the creation of new antibiotics or antiseptics .
Industrial Biocatalysis
The compound has been used to increase the secondary activity of nitrilase from Acidovorax facilis 72 W towards different substrates, particularly for the efficient production of 2-picolinamide. This application demonstrates the potential of 4-Acetyl-2-cyanopyridine in industrial biocatalysis, where it can be used to enhance the production of valuable amides .
Safety and Hazards
The safety data sheet for 4-cyanopyridine, a related compound, suggests that it is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
将来の方向性
Future research directions could involve the development of switchable photocatalytic methods for the functionalization of 4-cyanopyridines at the C4 or C2 position . Another direction could be the modification of nitrilase to increase its secondary activity for the amides production, especially 2-picolinamide .
作用機序
Target of Action
4-Acetyl-2-cyanopyridine is a compound that has been found to interact with various targets. One of the primary targets of this compound is the enzyme nitrilase, specifically the nitrilase from Acidovorax facilis 72 W (Nit72W) . Nitrilases are enzymes that convert nitriles to amides, a process that is crucial in various biochemical reactions .
Mode of Action
The interaction of 4-Acetyl-2-cyanopyridine with its targets involves a series of chemical reactions. In the case of nitrilase, the compound is converted to 2-picolinamide . This conversion is achieved through a process known as photocatalysis, which involves the use of a photoredox catalyst to generate benzyl radicals . The process can be influenced by different photocatalyst quenchers, leading to mechanistically divergent processes .
Biochemical Pathways
The action of 4-Acetyl-2-cyanopyridine affects various biochemical pathways. In the presence of a photoredox catalyst, the compound can undergo either an ipso-substitution path proceeding radical coupling or a Minisci-type addition . These processes enable selective access to regioisomeric C4 or C2 benzylated pyridines, respectively .
Pharmacokinetics
It’s known that the compound can be efficiently converted to 2-picolinamide by nitrilase , suggesting that it may be metabolized in organisms that express this enzyme.
Result of Action
The action of 4-Acetyl-2-cyanopyridine at the molecular and cellular level results in the production of various compounds. For instance, the interaction of the compound with nitrilase leads to the production of 2-picolinamide . Some pyridine derivatives, which include 4-Acetyl-2-cyanopyridine, have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .
Action Environment
The action, efficacy, and stability of 4-Acetyl-2-cyanopyridine can be influenced by various environmental factors. For example, the presence of different photocatalyst quenchers can influence the mode of action of the compound . Additionally, the activity of nitrilase towards 2-cyanopyridine can be increased by modifying the active pocket , suggesting that the enzyme’s environment can affect the compound’s action.
特性
IUPAC Name |
4-acetylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYNNZZGLAYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479250 | |
| Record name | 4-ACETYL-2-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-cyanopyridine | |
CAS RN |
52689-18-6 | |
| Record name | 4-ACETYL-2-CYANOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







